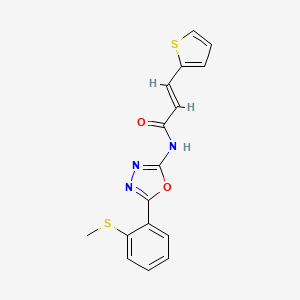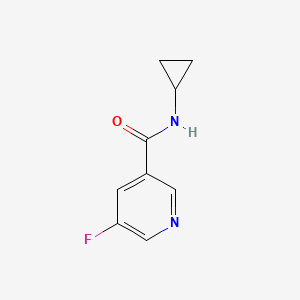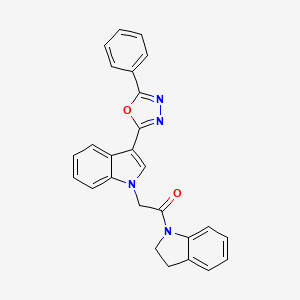![molecular formula C17H19N3O B2917372 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879477-75-5](/img/structure/B2917372.png)
5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide . It has been discovered in a unique high throughput cell-based screen . This compound is expected to target tumor cells that lack one or more checkpoints, a hallmark of cancer .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]quinolines, which are structurally similar to the compound , has been developed under transition-metal-free conditions . This method involves a novel combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]quinolines have been studied . These reactions involve aromatic nucleophilic substitution and Knoevenagel condensation .Scientific Research Applications
Adenosine Receptor Affinity
One significant application involves the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating affinity for A1 adenosine receptors. These compounds, through modifications at the N1 and N5 positions, exhibit varying degrees of activity, with specific substitutions enhancing overall activity. This area of research highlights the potential of pyrazolo[1,5-a]pyrimidin-7-ol derivatives in modulating adenosine receptor activity, which is crucial in various physiological processes (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Another application area is the investigation of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents. These compounds inhibit cell proliferation and induce apoptosis by blocking the phosphorylation of Src, a key player in cancer cell growth and survival. This research suggests the therapeutic potential of these derivatives in cancer treatment by interfering with critical signaling pathways (Carraro et al., 2006).
Inhibition of Mycobacterial ATP Synthase
Pyrazolo[1,5-a]pyrimidines have also been explored for their inhibitory effects on mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. Research in this area focuses on the design, synthesis, and evaluation of novel derivatives that exhibit potent activity against M. tuberculosis, offering a potential new avenue for tuberculosis treatment (Sutherland et al., 2022).
Serotonin 5-HT6 Receptor Antagonists
Another study highlights the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidin derivatives as serotonin 5-HT(6) receptor antagonists. These compounds, through strategic structural modifications, exhibit high potency and selectivity, offering insights into designing ligands with improved pharmacokinetic properties (Ivachtchenko et al., 2011).
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been studied, with specific compounds showing promising activity in vivo and in vitro. This research suggests the potential of these derivatives as nonacid analgesic and anti-inflammatory agents, highlighting their importance in developing new therapeutic options for inflammation-related disorders (Bruni et al., 1993).
Mechanism of Action
Target of Action
The primary targets of 5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol are p21-checkpoint deficient cells . These cells are a downstream effector of p53 and play a crucial role in cell cycle progression .
Mode of Action
This compound interacts with its targets by preferentially inducing apoptosis in p21-checkpoint deficient cells . This interaction disrupts the cell cycle progression, leading to endoreduplication and ultimately, apoptosis .
Biochemical Pathways
The affected biochemical pathway is the p21-checkpoint pathway . Disruption of this checkpoint results in the failure of the cell to arrest, leading to endoreduplication, and ultimately, apoptosis . The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in p21-checkpoint deficient cells . This leads to the potent inhibition of a panel of colon tumor cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, DNA damage and other environmental stresses can affect the p21-checkpoint pathway . .
Future Directions
properties
IUPAC Name |
5-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-5-7-12(8-6-11)13-10-18-20-15(21)9-14(17(2,3)4)19-16(13)20/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGGQIBDKCVXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2917293.png)


![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)
![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)


![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)
![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)